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Compound of Interest

Compound Name: 1,4-Dibromo-2,2-dimethylbutane

Cat. No.: B3053282 Get Quote

An In-depth Technical Guide to 1,4-Dibromo-2,2-
dimethylbutane
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 1,4-Dibromo-2,2-dimethylbutane (CAS No: 52750-57-9; Molecular Formula:

C₆H₁₂Br₂). Due to a notable scarcity of experimentally determined data in publicly accessible

literature, this document combines foundational information from established chemical

databases with predicted properties and comparative analysis of analogous structures. It is

designed to serve as a valuable resource for researchers, scientists, and professionals in drug

development by offering insights into the compound's characteristics, potential synthetic routes,

and expected spectroscopic signatures. All quantitative data is presented in structured tables

for clarity and ease of comparison.

Introduction
1,4-Dibromo-2,2-dimethylbutane is a halogenated alkane featuring a neopentyl-like core,

which imparts significant steric hindrance around one of the bromine-substituted carbons. This

structural feature is expected to profoundly influence its reactivity, particularly in nucleophilic

substitution and elimination reactions. As a bifunctional electrophile, it holds potential as a
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building block in organic synthesis for the construction of carbocyclic and heterocyclic systems,

and as a linker in the development of novel molecular architectures. This guide aims to

consolidate the available information and provide a predictive framework for the practical

application of this compound.

Physical Properties
Direct experimental data for the physical properties of 1,4-Dibromo-2,2-dimethylbutane are

not readily available in the literature. The following table summarizes the basic computed and

predicted physical properties. For comparative context, data for the structurally related

neopentyl bromide (1-bromo-2,2-dimethylpropane) is also included.

Property
1,4-Dibromo-2,2-
dimethylbutane
(Predicted/Computed)

1-Bromo-2,2-
dimethylpropane
(Neopentyl Bromide)
(Experimental)

Molecular Formula C₆H₁₂Br₂ C₅H₁₁Br

Molecular Weight 243.97 g/mol [1] 151.04 g/mol

CAS Number 52750-57-9[1] 630-17-1

Appearance
Not specified (likely a colorless

liquid)
Colorless liquid

Boiling Point

Predicted values vary,

generally in the range of 200-

230 °C at 760 mmHg

105-106 °C at 767 mmHg

Melting Point Not available -19.6 °C

Density
Predicted values vary,

approximately 1.6-1.7 g/cm³
1.21 g/cm³ at 20 °C

Solubility

Predicted to be insoluble in

water; soluble in common

organic solvents like ethers,

hydrocarbons, and chlorinated

solvents.

Insoluble in water; soluble in

ethanol, ether
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Chemical Properties and Reactivity
The chemical behavior of 1,4-Dibromo-2,2-dimethylbutane is dictated by the presence of two

carbon-bromine bonds and the sterically hindered neopentyl-like structure.

Nucleophilic Substitution: The primary bromide at the C4 position is susceptible to Sₙ2

reactions. However, the neopentyl-like bromide at the C1 position is highly sterically

hindered, making Sₙ2 reactions at this site extremely slow. Under solvolytic conditions or

with weak nucleophiles, Sₙ1 reactions might occur at the C1 position, likely accompanied by

rearrangement of the resulting primary carbocation.

Elimination Reactions: In the presence of strong, non-nucleophilic bases, elimination

reactions (E2) can compete with substitution, leading to the formation of alkenes. The

regioselectivity of elimination will be influenced by the steric bulk of the base.

Organometallic Reagent Formation: 1,4-Dibromo-2,2-dimethylbutane can be used to form

Grignard reagents or other organometallic compounds. The differential reactivity of the two

C-Br bonds could potentially allow for selective monosubstitution or the formation of di-

Grignard reagents under controlled conditions.

Synthesis
While a specific, detailed experimental protocol for the synthesis of 1,4-Dibromo-2,2-
dimethylbutane is not available in the reviewed literature, a plausible synthetic approach can

be devised based on established organic chemistry methodologies. A potential route involves

the Hunsdiecker reaction, which is a method for preparing bromoalkanes from the silver salts of

carboxylic acids.[2][3][4][5]

Proposed Synthetic Pathway: Hunsdiecker Reaction
A logical synthetic pathway could start from 3,3-dimethylglutaric acid.
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Synthetic Workflow

3,3-Dimethylglutaric acid Silver salt of 3,3-dimethylglutaric acid monoester

1. Monoesterification
2. Silver salt formation (AgNO3, base) 1,4-Dibromo-2,2-dimethylbutaneHunsdiecker Reaction (Br2, CCl4)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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